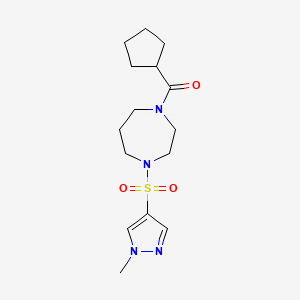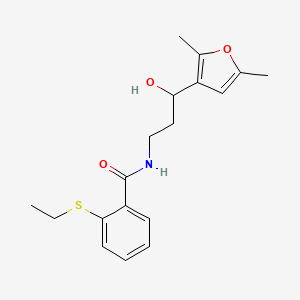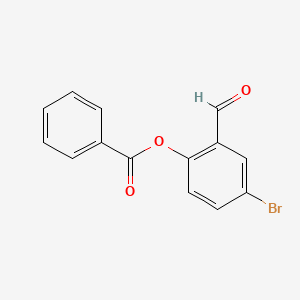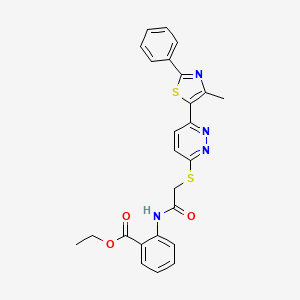
N-(3,4-dimethoxyphenyl)-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3,4-dimethoxyphenyl)-7H-purin-6-amine” is a complex organic molecule. The “3,4-dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, typical of many organic compounds) with two methoxy groups (OCH3) attached .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, similar compounds have been synthesized using various methods. For instance, amides were synthesized from N-benzoyl aliphatic α-amino acids and homoveratrylamine .
Molecular Structure Analysis
The molecular structure analysis of similar compounds involves techniques like X-ray crystallography, IR spectroscopy, and computational methods like Density Functional Theory (DFT) .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various steps including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include density, boiling point, melting point, and molecular weight .
Aplicaciones Científicas De Investigación
Controlled C-H Functionalization
Research by Kim et al. (2014) has developed a Rhodium-catalyzed selective C-H functionalization of 6-arylpurines, where the purine moiety directs the C-H bond activation. This process benefits from intramolecular hydrogen-bonding interactions, showcasing the potential of purine derivatives like N-(3,4-dimethoxyphenyl)-7H-purin-6-amine in selective synthesis processes Kim et al., 2014.
Synthesis and Tautomerism Studies
Roggen and Gundersen (2008) explored the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, providing insights into the chemical behavior and properties of similar compounds. This study underscores the relevance of such compounds in understanding chemical reactivity and structural properties Roggen & Gundersen, 2008.
Anticancer Compound Synthesis
A notable application in pharmacological research is the synthesis of novel anticancer compounds. Ismail et al. (2018) synthesized a compound with a similar structure, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine, demonstrating the potential of such molecules in drug development and the exploration of their biological activities Ismail et al., 2018.
Direct Synthesis of Amides
Lanigan, Starkov, and Sheppard (2013) discussed the use of B(OCH2CF3)3 for the direct amidation of carboxylic acids with amines, illustrating the compound's utility in facilitating efficient and practical synthesis routes for amides, a foundational process in organic synthesis and pharmaceutical manufacturing Lanigan et al., 2013.
Ortho-Acylation via C–H Activation
Allu and Swamy (2015) achieved ortho-acylation of 6-anilinopurines through C(sp2)–H bond activation using a palladium catalyst. This method highlights the strategic functionalization of purine derivatives for synthesizing complex organic molecules, potentially including this compound derivatives Allu & Swamy, 2015.
Mecanismo De Acción
Target of Action
Related compounds such as 3,4-dimethoxyphenethylamine, an analogue of the major human neurotransmitter dopamine, have been found to interact with monoamine oxidase .
Mode of Action
It’s worth noting that related compounds like 3,4-dimethoxyphenethylamine have some activity as a monoamine oxidase inhibitor . This suggests that N-(3,4-dimethoxyphenyl)-7H-purin-6-amine might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
Related compounds like 3,4-dimethoxyphenethylamine are known to influence the monoamine oxidase pathway , which could potentially be affected by this compound.
Result of Action
Based on the action of related compounds, it might influence neurotransmitter levels, potentially leading to changes in neural signaling .
Action Environment
It’s worth noting that the efficacy of related compounds can be influenced by factors such as ph and temperature .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-(3,4-dimethoxyphenyl)-7H-purin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby affecting neurotransmitter levels . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and impacting cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of dopaminergic neurons, potentially altering dopamine levels and impacting neurological functions . Furthermore, this compound can influence the expression of genes involved in cell growth, differentiation, and apoptosis, thereby affecting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been observed to inhibit monoamine oxidase, leading to increased levels of monoamines and enhanced neurotransmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression, enzyme activity, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, impacting cellular metabolism and function . For instance, it has been shown to influence the metabolism of monoamines by inhibiting monoamine oxidase, leading to increased levels of neurotransmitters . Additionally, this compound can interact with other metabolic enzymes, modulating their activity and affecting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, this compound can localize to specific compartments or organelles, influencing its activity and function. The compound’s localization and accumulation within cells can impact its overall efficacy and biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for understanding its precise mechanisms of action and biological effects.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-19-9-4-3-8(5-10(9)20-2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQSRQCYMMUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC3=C2NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2630626.png)
![3'-(4-methylphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B2630627.png)



![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2630634.png)
![4-[[2-[(3,3-Dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2630635.png)

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2630639.png)



![7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630647.png)
